Cas no 2034572-48-8 (4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

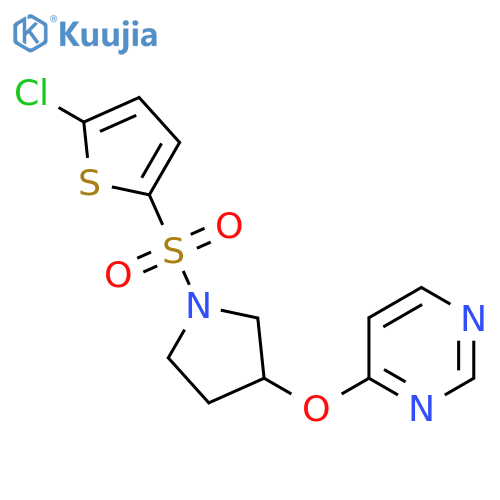

2034572-48-8 structure

商品名:4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

CAS番号:2034572-48-8

MF:C12H12ClN3O3S2

メガワット:345.82497882843

CID:5336372

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine

- 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

-

- インチ: 1S/C12H12ClN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2

- InChIKey: RQTRPGRXYWRJTQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(S1)S(N1CCC(C1)OC1C=CN=CN=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 459

- トポロジー分子極性表面積: 109

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6478-2790-30mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 30mg |

$119.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-75mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 75mg |

$208.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-10μmol |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 10μl |

$69.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-5mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 5mg |

$69.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-5μmol |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 5μl |

$63.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-20μmol |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 20μl |

$79.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-20mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 20mg |

$99.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-50mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 50mg |

$160.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-1mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 1mg |

$54.0 | 2023-04-23 | |

| Life Chemicals | F6478-2790-4mg |

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine |

2034572-48-8 | 90%+ | 4mg |

$66.0 | 2023-04-23 |

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2034572-48-8 (4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 55290-64-7(Dimethipin)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 81216-14-0(7-bromohept-1-yne)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬